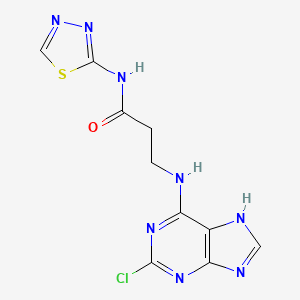![molecular formula C25H25N3O4S B15103176 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide](/img/structure/B15103176.png)
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a thiazole ring further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzazepine core: This can be achieved through a cyclization reaction involving a suitable benzene derivative and an azepine precursor.
Introduction of methoxy groups: Methoxylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the thiazole ring: This step involves the formation of a thiazole ring through a condensation reaction between a thioamide and a halogenated benzyl derivative.
Final coupling reaction: The final step involves coupling the benzazepine core with the thiazole-containing benzyl acetamide through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzazepine core can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-benzylacetamide: Lacks the thiazole ring, which may result in different biological activities.
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methylphenyl)benzyl]acetamide: Contains a methylphenyl group instead of the thiazole ring, potentially altering its chemical properties and biological effects.
Uniqueness
The presence of both the benzazepine core and the thiazole ring in 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide makes it unique compared to similar compounds. This combination of structural features may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H25N3O4S |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-16-15-33-25(27-16)19-6-4-5-17(9-19)13-26-23(29)14-28-8-7-18-10-21(31-2)22(32-3)11-20(18)12-24(28)30/h4-11,15H,12-14H2,1-3H3,(H,26,29) |
InChI Key |
LBRJBVRRJVSKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B15103095.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B15103098.png)
![Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B15103103.png)
![(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15103106.png)
![(5E)-2-(4-benzylpiperazin-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15103107.png)
![4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide](/img/structure/B15103111.png)

![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one](/img/structure/B15103131.png)
![N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15103134.png)
![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15103155.png)
![Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate](/img/structure/B15103160.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103170.png)
![N-[3-(acetylamino)phenyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B15103180.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15103185.png)
